苯甲酸,3-硼-5-(1,1-二甲基乙基)-,1-甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

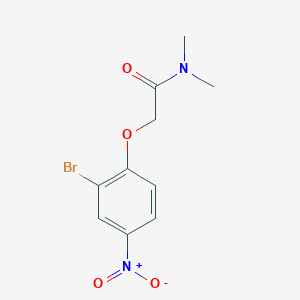

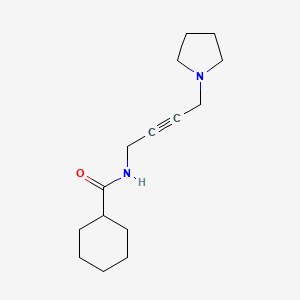

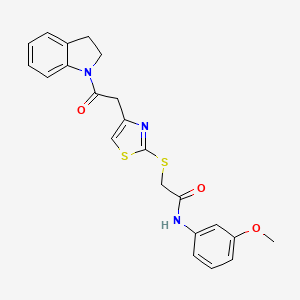

“Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester” is a chemical compound with the molecular formula C12H17BO4 . It has a molecular weight of 236.07 g/mol . The compound is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester” consists of 12 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 4 oxygen atoms . For a detailed view of the molecule’s structure, please refer to the resources provided by the supplier or a trusted chemical database.Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester” include a predicted boiling point of 393.3±52.0 °C and a predicted density of 1.13±0.1 g/cm3 . The compound has a pKa value of 7.84±0.10 (Predicted) .科学研究应用

Organic Synthesis

This compound serves as a building block in organic synthesis. Its boronic ester group is pivotal for cross-coupling reactions , such as the Suzuki-Miyaura coupling, which forms biaryl compounds by joining two different aryl groups . This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.

Catalysis

In catalysis, this compound can be used to facilitate protodeboronation . This process involves the removal of the boron moiety from boronic esters, which is a crucial step in the synthesis of various organic compounds. The compound’s stability and reactivity make it suitable for catalytic cycles, enhancing the efficiency of chemical transformations .

Drug Design and Development

The boronic ester moiety of this compound is essential in the design of proteasome inhibitors , which are a class of drugs used in cancer therapy. These inhibitors can selectively target and bind to the proteasome, leading to the death of cancer cells .

Sensor Development

The boronic acid derivative is useful in the development of chemical sensors . These sensors can detect the presence of diols, such as sugars, through the formation of cyclic esters. This application is particularly relevant in the monitoring of glucose levels for diabetic patients .

Bioconjugation Techniques

This compound is also employed in bioconjugation techniques, where it is used to attach biomolecules to various surfaces or other molecules. The boronic ester group can form stable covalent bonds with compounds containing diol groups, which is useful in creating targeted drug delivery systems .

属性

IUPAC Name |

(3-tert-butyl-5-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c1-12(2,3)9-5-8(11(14)17-4)6-10(7-9)13(15)16/h5-7,15-16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOYTJILBZJPGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2956242.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2956245.png)

![N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride](/img/structure/B2956256.png)

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isobutylpiperazino)methanone](/img/structure/B2956261.png)